molecular formula C13H17N3 B018828 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile CAS No. 125743-63-7

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Cat. No. B018828
M. Wt: 215.29 g/mol
InChI Key: IVSYNRMJMLDSIB-UHFFFAOYSA-N
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Patent
US08242175B2

Procedure details

0.73 g of 4-(4-methyl-piperazin-1-yl-methyl)-benzonitrile (3.40 mmol) were dissolved in toluene (13 ml) and added to a solution of 3 M methyl magnesium bromide in diethyl ether (3.4 ml, 10.2 mmol) under nitrogen atmosphere. The resulting suspension was heated under reflux for 4 hours. The reaction was cooled down to 0° C., acidified with 10% HCl and then heated under reflux for 1 hour. The two phases were separated and the aqueous phase rinsed with AcOEt, then brought to basic conditions with NH4OH and extracted with DCM. The organic phase was dried over Na2SO4 and concentrated in vacuo to dryness to obtain 0.71 g of 1-[4-(4-methyl-piperazin-1-yl-methyl)-phenyl]-ethanone as a yellow oil.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:16]=[CH:15][C:12](C#N)=[CH:11][CH:10]=2)[CH2:4][CH2:3]1.C[Mg]Br.C([O:22][CH2:23][CH3:24])C.Cl>C1(C)C=CC=CC=1>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:16]=[CH:15][C:12]([C:23](=[O:22])[CH3:24])=[CH:11][CH:10]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
CN1CCN(CC1)CC1=CC=C(C#N)C=C1
Name
Quantity
13 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The two phases were separated
WASH
Type
WASH
Details
the aqueous phase rinsed with AcOEt
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.